molecular formula C9H8O2 B050890 2,3-Dihydrobenzofuran-4-carbaldehyde CAS No. 209256-42-8

2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890
CAS No.: 209256-42-8
M. Wt: 148.16 g/mol
InChI Key: MKWRRGVTYBMERJ-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . Future research may focus on developing more efficient synthetic routes and exploring their potential applications in pharmaceuticals and other industries .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2,3-dihydrobenzofuran-4-carbaldehyde belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or interfere with the replication of viruses .

Biochemical Pathways

These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound may affect multiple biochemical pathways related to these processes.

Pharmacokinetics

A study on 2,3-dihydrobenzofurans (dhb) derivatives has proposed them as advantageous structures for drug design, and their pharmacokinetics were explored using molecular docking and molecular dynamics, as well as admet studies .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could induce a range of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation (in the case of anti-tumor activity), the disruption of bacterial cell walls (in the case of antibacterial activity), or the prevention of viral replication (in the case of antiviral activity) .

Action Environment

For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to temperature and oxidative conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRRGVTYBMERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596268
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-42-8
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMSO (8.10 mL, 114 mmol) was added at -78° C. to a stirred solution of oxalyl chloride in CH2Cl2 (40 mL of a 2M solution). A solution of (2,3-dihydrobenzofuran-4-yl)methanol (8.53 g, 56.9 mmol) in CH2Cl2 (35 mL) was added dropwise, and the solution stirred at -78° C. for 30 min. Triethyl amine (33 mL, 228 mmol) was added cautiously to quench the reaction. The resulting suspension was stirred at room temperature for 30 min and diluted with CH2Cl2 (100 mL). The organic layer was washed three times with water, and twice with brine, and then concentrated in vacuo to an oil (8.42 g, 100%) that was used without purification.
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8.53 g
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35 mL
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33 mL
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100 mL
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Synthesis routes and methods II

Procedure details

DMSO (8.10 mL, 114 mmol) was added at -78° C. to a stirred solution of oxalyl chloride in CH2Cl2 (40 mL of a 2M solution). A solution of Part B 2,3-dihydrobenzofuran-4-methanol (8.53 g, 56.9 mmol) in CH2Cl2 (35 mL) was added dropwise, and the solution stirred at -78° C. for 30 min. Triethylamine (33 mL, 228 mmol) was added cautiously to quench the reaction. The resulting suspension was stirred at room temperature for 30 min. and diluted with CH2Cl2 (100 mL). The organic layer was washed three times with water, and twice with brine, and then concentrated in vacuo to give 2,3-dihydrobenzofuran-4-carboxaldehyde as an oil (8.42 g, 100%) that was used without purification.
Name
Quantity
8.1 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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solution
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8.53 g
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35 mL
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solvent
Reaction Step Two
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33 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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